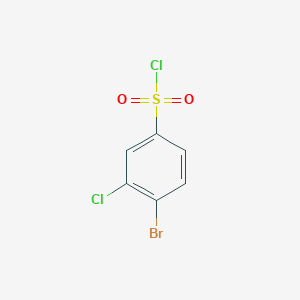

Cloruro de 4-bromo-3-clorobenceno-1-sulfonilo

Descripción general

Descripción

The compound 4-Bromo-3-chlorobenzene-1-sulfonyl chloride is a di-substituted halogenated benzene derivative, where the benzene ring is modified with bromine and chlorine atoms as well as a sulfonyl chloride group. This structure is closely related to the compounds studied in the provided papers, which focus on the spectroscopic analysis and theoretical investigation of similar bromo-chlorobenzene derivatives .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride, they offer insights into the molecular structure and properties of related compounds. The synthesis of such compounds typically involves halogenation reactions followed by sulfonation processes. The detailed synthesis would likely involve strategic placement of the halogen atoms on the benzene ring, followed by the introduction of the sulfonyl chloride group at the appropriate position .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride can be inferred from spectroscopic data such as FTIR and FT-Raman spectra. The papers discuss the use of density functional theory (DFT) to calculate the optimum molecular geometry and vibrational frequencies of similar compounds. These calculations help in understanding the molecular structure and the effect of substituents on the benzene ring .

Chemical Reactions Analysis

The reactivity of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride would be influenced by the presence of the sulfonyl chloride group, which is typically very reactive towards nucleophiles due to the presence of a good leaving group. The halogen atoms also play a significant role in the chemical behavior of the compound, potentially undergoing further substitution reactions. The papers provide a theoretical foundation for understanding such reactivity through the analysis of electronic properties and charge distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-chlorobenzene-1-sulfonyl chloride can be deduced from the spectroscopic data provided in the papers. The FTIR and FT-Raman spectra give information about the vibrational modes, which are related to the physical properties of the compound. Theoretical calculations, such as those performed using DFT, can predict various properties like IR intensities, Raman activities, and depolarization ratios. Additionally, the molecular electrostatic potential (MEP) map and natural bond orbital (NBO) analysis can reveal information about the stability and charge distribution within the molecule, which are crucial for understanding its chemical properties .

Aplicaciones Científicas De Investigación

Síntesis de oligodesoxirribo- y oligorribonucleótidos

Este compuesto se utiliza como agente activador en la síntesis de oligodesoxirribo- y oligorribonucleótidos en solución . Este proceso es crucial en el campo de la biología molecular, particularmente en el estudio de las estructuras de ADN y ARN.

Síntesis de ácido 4-(N-alilsulfamoil)fenilborónico

El cloruro de 4-bromo-3-clorobenceno-1-sulfonilo también se utiliza en la síntesis de ácido 4-(N-alilsulfamoil)fenilborónico . Este compuesto tiene posibles aplicaciones en el campo de la química orgánica y la química medicinal.

Protección de aminas como 4-bromobenzenosulfonamidas

Este compuesto se utiliza en la protección de aminas como 4-bromobenzenosulfonamidas . Esta es una estrategia común en la química sintética, donde los grupos reactivos de las moléculas se protegen para evitar reacciones no deseadas.

Reacciones de intercambio bromo-magnesio

1-Bromo-3-clorobenceno experimenta reacciones de intercambio bromo-magnesio con i-PrMgCl-LiCl en THF a 0 °C . Esta reacción está fuertemente acelerada por los sustituyentes que atraen electrones.

Cianación de haluros de arilo

Este compuesto actúa como sustrato de prueba para estudiar la aplicación de un nuevo sistema catalítico para la cianación de varios haluros de arilo utilizando K4 [Fe (CN)6] como fuente de cianación . Este proceso es importante en la síntesis de varios compuestos orgánicos.

Síntesis de precursores para la generación de 3,4-piridina

El cloruro de 4-clorobenzenosulfonilo se utilizó en la síntesis de precursores para la generación de 3,4-piridina . Las piridinas son intermediarios reactivos en la química orgánica y se utilizan en la síntesis de varios compuestos orgánicos complejos.

Mecanismo De Acción

- Electrophilic Aromatic Substitution (EAS) : 4-Bromo-3-chlorobenzene-1-sulfonyl chloride undergoes EAS reactions with aromatic rings. In the first, slow step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Mode of Action

Propiedades

IUPAC Name |

4-bromo-3-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNCFUWFJZQPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373597 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874801-46-4 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

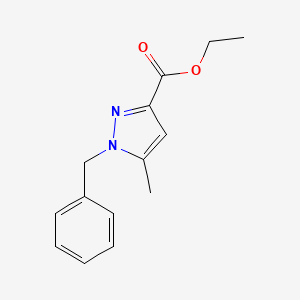

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

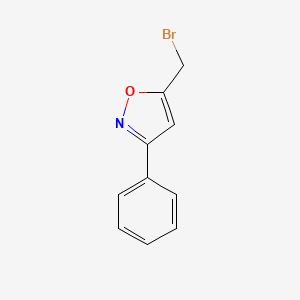

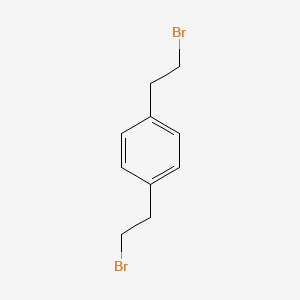

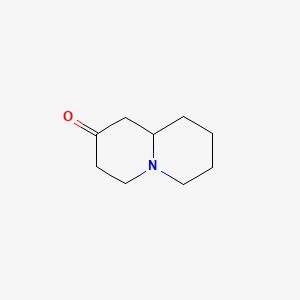

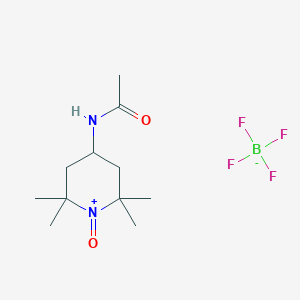

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.